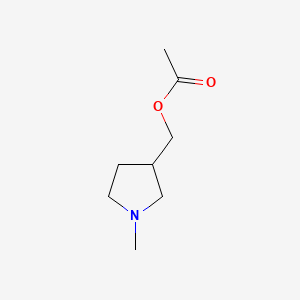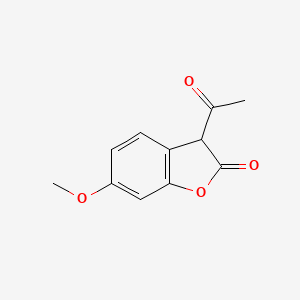
Ethyl 2-(5-chloropyrazin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-chloropyrazin-2-yl)acetate is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group and a chlorine atom attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloropyrazin-2-yl)acetate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with ethanol to form the desired ester product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-chloropyrazin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in these reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is 5-chloropyrazine-2-carboxylic acid.
Reduction Reactions: The major products are dihydropyrazine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(5-chloropyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-(5-chloropyrazin-2-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorine atom and the pyrazine ring are thought to play a crucial role in its biological activity by interacting with enzymes and receptors in the target organisms. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-chloropyrazin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(5-bromopyrazin-2-yl)acetate: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
Ethyl 2-(5-fluoropyrazin-2-yl)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological effects.
Ethyl 2-(5-methylpyrazin-2-yl)acetate: The presence of a methyl group instead of a halogen atom can lead to different chemical behavior and applications
Propriétés
Numéro CAS |
1196157-22-8 |
|---|---|
Formule moléculaire |
C8H9ClN2O2 |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
ethyl 2-(5-chloropyrazin-2-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
Clé InChI |
IELXBVQPSMCMKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)



![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)

![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)

